molecular formula C24H26ClO2P B1591738 (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride CAS No. 35000-37-4

(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride

Cat. No. B1591738
CAS RN: 35000-37-4
M. Wt: 412.9 g/mol
InChI Key: PWEGQXPODNSKMU-UHFFFAOYSA-M
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Description

2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride (TBOTPCl) is an organophosphorus compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in polar solvents such as ethanol and methanol, making it useful for a variety of laboratory experiments. TBOTPCl is a stable compound that can be prepared in various ways and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Wittig Reaction and Synthesis of Derivatives

  • Wittig Reaction : This compound has been used in the Wittig reaction to synthesize optically active derivatives. For instance, its reaction with benzaldehyde afforded specific glycine derivatives with high optical purity (Itaya et al., 1993).
  • Synthesis of (Z)-1,3-Enynes : Another study shows its utility in synthesizing (Z)-1,3-enynes and other derivatives through reactions with aldehydes, highlighting its importance in creating specific organic compounds (Karatholuvhu & Fuchs, 2004).

Anion Recognition and Selectivity

  • Anion Recognition : A derivative of this compound, namely tetra (triphenylphosphonium) p-tert-butylcalix[4]arene, has been studied for its interaction with anions, demonstrating significant selectivity and interaction, particularly with ClO4−, I−, and SCN−. This indicates its potential application in selective anion recognition (Pomecko et al., 2007).

Phosphorane and Phosphonium Salt Synthesis

  • Synthesis of Phosphoranes and Phosphonium Salts : Research has also focused on the synthesis of various phosphoranes and phosphonium salts using (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride or its analogs, which are critical intermediates in organic synthesis (Mannu et al., 2021).

Antitumor Activity

  • Antitumor Agents : While not directly related to the exact compound , a study on lupane triterpenoid conjugates with triphenylphosphonium cation, a related structure, has shown considerable antitumor activities, indicating the potential medical applications of similar compounds (Spivak et al., 2017).

Structural Characterization and Molecular Interactions

  • Structural Characterization : Research into the crystalline structure of related phosphonium salts has provided insights into molecular interactions and potential applications in creating specific molecular configurations (Shivaprakash et al., 2015).

Future Directions

Investigate its potential applications in organic synthesis and catalysis .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEGQXPODNSKMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583436
Record name (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium chloride
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Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride

CAS RN

35000-37-4
Record name Phosphonium, [2-(1,1-dimethylethoxy)-2-oxoethyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035000374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
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Record name (2-(tert-butoxy)-2-oxoethyl)triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Riccaboni, E La Porta, A Martorana, R Attanasio - Tetrahedron, 2010 - Elsevier
Wittig reaction under Phase Transfer conditions was performed in a flow reaction system. Different bases, aldehydes, phosphonium salts, and flow reaction parameters were investigated…
Number of citations: 19 www.sciencedirect.com

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